molecular formula C13H17NO3 B15081989 Ethyl [formyl(1-phenylethyl)amino]acetate CAS No. 3327-72-8

Ethyl [formyl(1-phenylethyl)amino]acetate

Cat. No.: B15081989
CAS No.: 3327-72-8
M. Wt: 235.28 g/mol
InChI Key: WFDXDCVMMSACQE-UHFFFAOYSA-N
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Description

Ethyl [formyl(1-phenylethyl)amino]acetate is an organic compound with the molecular formula C13H17NO3. It is known for its unique structure, which includes an ethyl ester group, a formyl group, and a phenylethylamine moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl [formyl(1-phenylethyl)amino]acetate typically involves the reaction of ethyl bromoacetate with N-formyl-1-phenylethylamine. The reaction is carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction mixture is usually refluxed in an appropriate solvent like tetrahydrofuran (THF) or dimethylformamide (DMF) to achieve the desired product .

Industrial Production Methods: This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield .

Chemical Reactions Analysis

Types of Reactions: Ethyl [formyl(1-phenylethyl)amino]acetate can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Ethyl [formyl(1-phenylethyl)amino]acetate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Ethyl [formyl(1-phenylethyl)amino]acetate involves its interaction with specific molecular targets. The formyl group can form hydrogen bonds with active sites of enzymes or receptors, influencing their activity. The phenylethylamine moiety can interact with aromatic residues in proteins, enhancing binding affinity. These interactions can modulate biochemical pathways, leading to various biological effects .

Comparison with Similar Compounds

Comparison: Ethyl [formyl(1-phenylethyl)amino]acetate is unique due to its specific combination of functional groups, which imparts distinct reactivity and biological activity. Compared to similar compounds, it offers a balance of stability and reactivity, making it a versatile intermediate in organic synthesis .

Properties

CAS No.

3327-72-8

Molecular Formula

C13H17NO3

Molecular Weight

235.28 g/mol

IUPAC Name

ethyl 2-[formyl(1-phenylethyl)amino]acetate

InChI

InChI=1S/C13H17NO3/c1-3-17-13(16)9-14(10-15)11(2)12-7-5-4-6-8-12/h4-8,10-11H,3,9H2,1-2H3

InChI Key

WFDXDCVMMSACQE-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CN(C=O)C(C)C1=CC=CC=C1

Origin of Product

United States

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